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molecular formula C6H7ClN2O B1587467 2-Chloro-4-ethoxy-pyrimidine CAS No. 83774-09-8

2-Chloro-4-ethoxy-pyrimidine

Cat. No. B1587467
M. Wt: 158.58 g/mol
InChI Key: PXTBPZQWBZWDFS-UHFFFAOYSA-N
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Patent
US06066733

Procedure details

To a solution of 2,4-dichloropyrimidine (Aldrich, 10.0 g, 67.12 mmol) in abs. EtOH (120 mL) at -3° C. under nitrogen atmosphere was slowly added (over 2 hours) 1M NaOEt/EtOH (68 mL, 68 mmol) and the resulting mixture stirred for 1 hour. Solvent was evaporated in vacuo and the residue partitioned between H2O and Et2O. The aqueous phase was extracted with Et2O and the combined organic phase was washed with brine, dried (Na2SO4) and evaporated (water aspirator pump, 35° C.). The resulting residue was filtered and washed with petroleum ether to provide the desired product (8.05 g, 75%) as a yellowish solid: mp 30-31° C. (lit. 35° C.); 1H NMR (CDCl3): δ 1.40 (t, J=7.2 Hz, 3H), 4.44 (quartet, J=7.2 Hz, 2H), 6.62 (d, J=5.7 Hz, 1H), 8.27 (d, J=5.7 Hz, 1H); MS m/z 161 (M+3, 34%), 159 (M+1, 100%). Anal. Calcd. for C6H7ClN2O: C, 45.44; H, 4.45; N, 17.66; Cl, 22.36. Found: C, 45.32; H, 4.41; N, 17.60; Cl, 22.43.
Quantity
10 g
Type
reactant
Reaction Step One
Name
NaOEt EtOH
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH3:9][CH2:10][O-:11].[Na+].CCO>CCO>[Cl:1][C:2]1[N:7]=[C:6]([O:11][CH2:10][CH3:9])[CH:5]=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
NaOEt EtOH
Quantity
68 mL
Type
reactant
Smiles
CC[O-].[Na+].CCO
Name
Quantity
120 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between H2O and Et2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated (water aspirator pump, 35° C.)
FILTRATION
Type
FILTRATION
Details
The resulting residue was filtered
WASH
Type
WASH
Details
washed with petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.05 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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